molecular formula C23H18BrN5O4S B2742558 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895641-39-1

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2742558
CAS No.: 895641-39-1
M. Wt: 540.39
InChI Key: KARXQHHHWFHHDE-UHFFFAOYSA-N
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Description

The compound “3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving amide, amine, carbonyl, azide, and alkyne reactive centers .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include solubility, melting point, boiling point, and reactivity with other substances .

Scientific Research Applications

Potential in H1-Antihistaminic Agents

A variety of triazoloquinazoline derivatives have shown promise as H1-antihistaminic agents. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as H1-antihistamines with minimal sedation effects (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for H1-antihistaminic activity, showing substantial protection in guinea pigs (Alagarsamy et al., 2009).

Antimicrobial and Nematicidal Properties

Triazoloquinazoline derivatives have also been explored for their antimicrobial and nematicidal properties. A series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones displayed significant antimicrobial and nematicidal activities against various microorganisms and nematodes (Reddy, Kumar, & Sunitha, 2016).

Anticancer Potential

The anticancer potential of triazoloquinazoline derivatives has been identified, with specific compounds showing selective influence on ovarian cancer cells. These compounds exhibit less toxicity than traditional chemotherapeutic agents, making them candidates for further investigation in cancer treatment (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the target molecule, have been found to possess excellent herbicidal activity at low application rates on a broad spectrum of vegetation, indicating their potential use in agricultural applications (Moran, 2003).

Potential in Antiviral Research

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona viruses. This indicates a potential application of triazoloquinazoline derivatives in antiviral research (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity against various disease models .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXQHHHWFHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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